2-Chloro-3-fluoro-4-iodobenzonitrile
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Overview
Description
2-Chloro-3-fluoro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2ClFIN It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 2-chlorobenzonitrile, fluorination can be achieved using a fluorinating agent such as Selectfluor. Subsequently, iodination can be performed using iodine and an oxidizing agent like silver trifluoroacetate .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with a different aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles depending on the substituent introduced.
Coupling Reactions: Products are typically biaryl compounds or vinyl-substituted benzonitriles.
Scientific Research Applications
2-Chloro-3-fluoro-4-iodobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-iodobenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodobenzonitrile: Similar structure but lacks the chlorine atom.
3-Fluoro-4-iodobenzonitrile: Similar structure but lacks the chlorine atom and has a different substitution pattern.
Uniqueness
2-Chloro-3-fluoro-4-iodobenzonitrile is unique due to the combination of chlorine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2-chloro-3-fluoro-4-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJOOGNFGNVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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